molecular formula C8H11BrN2O B1400463 2-(2-Amino-5-bromoanilino)ethanol CAS No. 1239879-68-5

2-(2-Amino-5-bromoanilino)ethanol

Cat. No.: B1400463
CAS No.: 1239879-68-5
M. Wt: 231.09 g/mol
InChI Key: JOPNOOCLGBNBRN-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromoanilino)ethanol is an organic compound characterized by the presence of an amino group, a bromine atom, and an ethanol moiety attached to an aniline ring

Scientific Research Applications

2-(2-Amino-5-bromoanilino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

While specific future directions for “2-(2-Amino-5-bromoanilino)ethanol” are not available, the future of bioethanol, a related compound, is bright. The need for renewable energy sources to replace dependence on foreign oil is in high demand . Biomass ethanol is the future of ethanol production because biomass feedstocks require less fossil fuels to grow, harvest, and produce .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromoanilino)ethanol typically involves the bromination of aniline derivatives followed by the introduction of the ethanol group. One common method is the bromination of 2-aminoaniline to form 2-amino-5-bromoaniline, which is then reacted with ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-bromoanilino)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives with the bromine atom removed.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-bromoanilino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: Lacks the bromine atom and has different reactivity and applications.

    2-Amino-5-bromoaniline: Lacks the ethanol group, affecting its solubility and reactivity.

    2-Bromoethanol: Lacks the amino group, leading to different chemical properties and applications.

Uniqueness

2-(2-Amino-5-bromoanilino)ethanol is unique due to the presence of both an amino group and a bromine atom on the aniline ring, combined with an ethanol moiety

Properties

IUPAC Name

2-(2-amino-5-bromoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-6-1-2-7(10)8(5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNOOCLGBNBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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